2-bromo-4,6-diphenylbenzene-1,3,5-tricarbonitrile
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Overview
Description
2-bromo-4,6-diphenylbenzene-1,3,5-tricarbonitrile is an aromatic compound with a complex structure consisting of a benzene ring substituted with bromine and phenyl groups, along with three cyano groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-4,6-diphenylbenzene-1,3,5-tricarbonitrile typically involves nucleophilic aromatic substitution reactions. One common method involves the bromination of 4,6-diphenylbenzene-1,3,5-tricarbonitrile using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
2-bromo-4,6-diphenylbenzene-1,3,5-tricarbonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions, forming new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and other strong nucleophiles.
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminated derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2-bromo-4,6-diphenylbenzene-1,3,5-tricarbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Mechanism of Action
The mechanism by which 2-bromo-4,6-diphenylbenzene-1,3,5-tricarbonitrile exerts its effects involves interactions with specific molecular targets. The bromine and cyano groups can participate in various binding interactions, influencing the compound’s reactivity and biological activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-4,6-dimethylbenzene-1,3,5-tricarbonitrile
- 2,4,6-tricyano-5-bromo-1,3-xylene
- 2-bromo-4,6-diphenyl-1,3,5-triazine
Uniqueness
2-bromo-4,6-diphenylbenzene-1,3,5-tricarbonitrile is unique due to the presence of both bromine and phenyl groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic applications and research contexts where these properties are advantageous .
Properties
Molecular Formula |
C21H10BrN3 |
---|---|
Molecular Weight |
384.2 g/mol |
IUPAC Name |
2-bromo-4,6-diphenylbenzene-1,3,5-tricarbonitrile |
InChI |
InChI=1S/C21H10BrN3/c22-21-17(12-24)19(14-7-3-1-4-8-14)16(11-23)20(18(21)13-25)15-9-5-2-6-10-15/h1-10H |
InChI Key |
KEUQBBZEVVMHPK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=C(C(=C2C#N)Br)C#N)C3=CC=CC=C3)C#N |
Origin of Product |
United States |
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